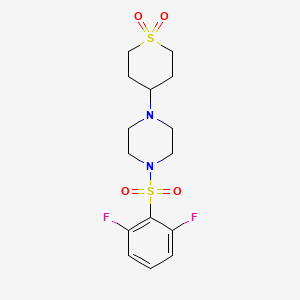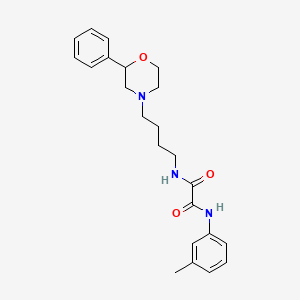![molecular formula C16H25N3O3S B2498863 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide CAS No. 2415540-17-7](/img/structure/B2498863.png)
3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide, also known as DMTMOX, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
作用機序
The mechanism of action of 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide involves the inhibition of PARP-1 activity. PARP-1 is a nuclear enzyme that is involved in DNA repair processes. Inhibition of PARP-1 leads to the accumulation of DNA damage, which enhances the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects, particularly in cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and enhance the effectiveness of chemotherapy and radiation therapy.
実験室実験の利点と制限
3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide has several advantages for lab experiments, including its ability to inhibit PARP-1 activity and enhance the effectiveness of chemotherapy and radiation therapy. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide, including:
1. Further studies on its mechanism of action and its effects on other cellular processes.
2. Studies on its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders.
3. Development of more efficient synthesis methods and purification techniques for this compound.
4. Studies on its potential toxicity and optimal dosage and administration.
5. Development of analogs and derivatives of this compound with improved properties and efficacy.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of PARP-1, which enhances the effectiveness of chemotherapy and radiation therapy in cancer treatment. Further research is needed to determine its optimal dosage and administration, as well as its potential applications in other fields.
合成法
3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide can be synthesized using various methods, including the reaction of 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with thiomorpholine-4-oxide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting compound can be purified using column chromatography to obtain this compound.
科学的研究の応用
3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of the enzyme PARP-1 (poly (ADP-ribose) polymerase-1), which is involved in DNA repair processes. Inhibition of PARP-1 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
特性
IUPAC Name |
3,5-dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-14(13(2)22-18-12)15(20)17-11-16(3-7-21-8-4-16)19-5-9-23-10-6-19/h3-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVYPXQCWVTVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

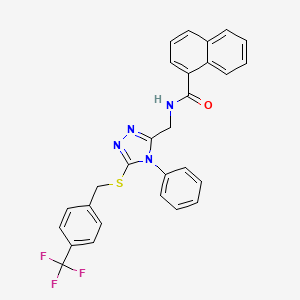

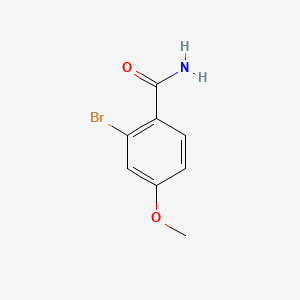
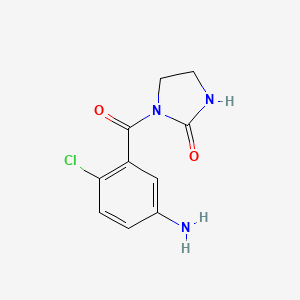

![2-{[(3-Bromo-4-fluorophenyl)(cyano)amino]methyl}-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2498790.png)
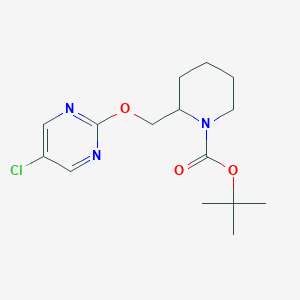
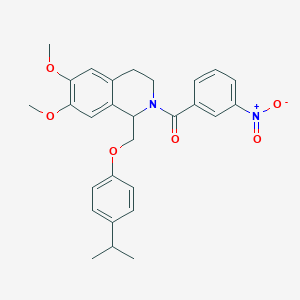
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2498794.png)
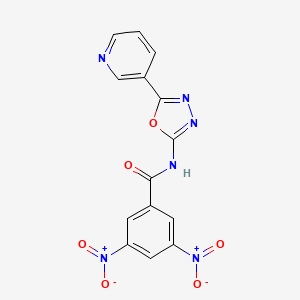
![1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2498799.png)

